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1-(3,4-dimethoxyphenyl)-1H-

pyrrole

CAS No.: 43053-76-5

Cat. No.: B2414018 Get Quote

In the landscape of medicinal chemistry, the pyrrole ring and the 3,4-dimethoxyphenyl moiety

represent two independently significant pharmacophores. The pyrrole nucleus is a five-

membered aromatic heterocycle ubiquitous in nature, forming the core of vital biomolecules like

heme and chlorophyll, as well as a vast array of natural products and synthetic drugs with

diverse biological activities, including anticancer, antibacterial, and anti-inflammatory

properties.[1][2][3] The 3,4-dimethoxyphenyl group, often derived from the natural product

vanillin, is a key structural feature in many bioactive compounds. Its methoxy groups can act as

hydrogen bond acceptors and influence the molecule's electronic properties and metabolic

stability, often enhancing binding affinity to biological targets.

The strategic combination of these two scaffolds into a single molecular entity—the 3,4-

dimethoxyphenyl substituted pyrrole—has emerged as a highly promising area of research for

drug development professionals. These hybrid molecules leverage the biological relevance of

the pyrrole core with the favorable pharmacokinetic and pharmacodynamic properties

conferred by the dimethoxy-substituted phenyl ring. This guide provides a comprehensive

review of the synthesis, biological evaluation, and therapeutic applications of this important

class of compounds, offering field-proven insights for researchers and scientists.

Part 1: Synthetic Strategies for Assembling the Core
Scaffold
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The construction of the 3,4-dimethoxyphenyl substituted pyrrole framework can be achieved

through several robust and versatile synthetic methodologies. The choice of a specific route is

often dictated by the desired substitution pattern on the pyrrole ring and the availability of

starting materials.

The Paal-Knorr Synthesis: A Classic and Reliable
Approach
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely

used methods for constructing pyrrole rings.[4][5] The reaction involves the condensation of a

1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly

acidic conditions.[6][7]

Causality of Experimental Choice: The key to this synthesis is the formation of a Schiff base

(imine) at one carbonyl, followed by an intramolecular nucleophilic attack from the enol or

enamine of the other carbonyl group, culminating in a cyclization and dehydration cascade to

yield the aromatic pyrrole ring.[7] The use of a weak acid, such as acetic acid, is crucial as it

catalyzes the dehydration steps without promoting the furan formation that can occur under

strongly acidic conditions (pH < 3).[5][6]

A typical pathway to a 3,4-disubstituted pyrrole using this method would involve a 1,4-diketone

bearing the desired substituents.

Diagram of Paal-Knorr Synthesis Workflow
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Caption: General workflow of the Paal-Knorr pyrrole synthesis.

The Hantzsch Pyrrole Synthesis: A Multi-Component
Approach
The Hantzsch synthesis is another classic method that offers a convergent approach to highly

substituted pyrroles.[8] It involves a three-component reaction between a β-ketoester, an α-

haloketone, and ammonia or a primary amine.[8][9]

Mechanism Insight: The reaction proceeds through the initial formation of an enamine from

the β-ketoester and the amine.[8] This enamine then acts as a nucleophile, attacking the α-

haloketone. A subsequent intramolecular condensation and dehydration afford the final

pyrrole product. This method is particularly valuable for creating pyrroles with different

substituents at each position.[9] An efficient solid-phase adaptation of this synthesis has also

been developed, allowing for the generation of pyrrole libraries with high purity.[10]
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Modern Catalytic and Alternative Syntheses
While classic methods are robust, modern organic synthesis has introduced more sophisticated

and efficient alternatives.

Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a

key reagent, which reacts with an activated alkene (a Michael acceptor) in the presence of a

base to form the pyrrole ring. This has been successfully applied to create 3,4-disubstituted

pyrroles.[11]

Transition-Metal Catalysis: Catalysts based on gold, palladium, ruthenium, and iron have

enabled novel routes to substituted pyrroles from readily available starting materials like

alcohols, amines, alkynes, and enamides.[12][13] For instance, rhodium(I) catalysts can

unite aldehydes and propargylic amines, which then cyclize to form highly substituted

pyrroles in a one-pot cascade process.[14]

Organocatalysis: Environmentally friendly protocols using organocatalysts like vitamin B1 or

citric acid have been developed for Paal-Knorr type reactions, often proceeding under mild,

solvent-free conditions.[15]

Part 2: Diverse Biological Activities and Therapeutic
Potential
The incorporation of the 3,4-dimethoxyphenyl moiety into the pyrrole scaffold has yielded

compounds with a remarkable spectrum of biological activities, positioning them as promising

leads for drug development.

Anticancer Activity
A significant body of research has focused on the anticancer properties of these compounds.[1]

[16][17] Structure-activity relationship (SAR) studies have revealed that the presence of

electron-donating groups, such as the 3,4-dimethoxy phenyl group, at the 4-position of the

pyrrole ring often enhances anticancer activity.[18]

These compounds exert their effects through various mechanisms:
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Tubulin Polymerization Inhibition: Similar to natural products like colchicine, some derivatives

disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[19][20]

Kinase Inhibition: Certain pyrrole derivatives have shown potent inhibitory activity against

key oncogenic kinases like Cyclin-Dependent Kinase 2 (CDK2) and PIM1 kinase, which are

crucial regulators of the cell cycle.[21][22]

Induction of Apoptosis: Many of these compounds have been shown to trigger programmed

cell death in cancer cells, often arresting the cell cycle in the S or G2/M phase.[18][23]

Mechanism of Action: Kinase Inhibition Leading to Cell Cycle Arrest

A common mechanism of action for many 3,4-dimethoxyphenyl substituted pyrrole anticancer

agents is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of the

CDK2/Cyclin E complex prevents the phosphorylation of key substrates required for the G1 to

S phase transition, leading to cell cycle arrest and subsequent apoptosis.

3,4-Dimethoxyphenyl
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CDK2 / Cyclin E
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Caption: Inhibition of CDK2 by a pyrrole derivative blocks the G1-S transition, causing cell cycle

arrest.

Anti-inflammatory, Antimicrobial, and Neuroprotective
Effects
Beyond oncology, these scaffolds have demonstrated significant potential in other therapeutic

areas.

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects

by inhibiting cyclooxygenase-2 (COX-2) activity, a key enzyme in the production of

inflammatory prostaglandins.[24][25] This selective inhibition is a highly sought-after

property, as it can reduce inflammation with a lower risk of the gastrointestinal side effects

associated with non-selective COX inhibitors.

Antimicrobial Activity: The pyrrole nucleus is a component of several natural antibiotics.

Synthetic derivatives bearing the 3,4-dimethoxyphenyl group have also been evaluated, with

some showing pronounced activity against pathogenic bacteria and fungi, such as S. aureus

and P. chrysogenum.[26][27]

Neuroprotective Properties: In the context of neurodegenerative diseases, which often

involve oxidative stress, pyrrole derivatives have been investigated for their antioxidant and

neuroprotective capabilities.[28] Some compounds have shown the ability to protect

neuronal cells from oxidative damage in various in vitro models, suggesting potential

applications in treating conditions like Parkinson's or Alzheimer's disease.[29][30]

Summary of Biological Activities
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Compound
Class/Structur
e Description

Biological
Activity

Target/Assay
Potency
(IC₅₀/GI₅₀)

Reference(s)

3-Benzoyl-4-(3,4-

dimethoxyphenyl

)-1H-pyrroles

Anticancer

Various cancer

cell lines

(HepG2, DU145,

CT-26)

0.5 - 0.9 µM [18]

4-(3,4-

Dimethoxyphenyl

)-pyrazolo[3,4-

b]pyridine

Anticancer
57 cancer cell

lines (NCI panel)
1.04 - 8.02 µM [21][22]

3-(4-

hydroxyphenyl)-4

-phenyl-pyrrole-

2,5-dione

Anti-

inflammatory
COX-2 Inhibition - [24][25]

3,4-disubstituted

pyrroles
Antimicrobial

S. aureus, P.

chrysogenum
- [26]

Pyrrole-based

hydrazones
Neuroprotective

6-OHDA-induced

toxicity model

Significant

protection at 100

µM

[28][30]

Part 3: Experimental Protocol: A Self-Validating
System
To ensure the trustworthiness and reproducibility of research findings, protocols must be

designed as self-validating systems. Below is a detailed methodology for the MTT assay, a

standard colorimetric assay for assessing the cytotoxic (cell-killing) potential of chemical

compounds against cancer cell lines.

Protocol: Evaluating Anticancer Activity via MTT Assay
Objective: To determine the concentration at which a 3,4-dimethoxyphenyl substituted pyrrole

derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).
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Principle (The "Why"): This assay relies on the metabolic activity of viable cells. The

mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium

salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple

formazan product. The amount of formazan produced is directly proportional to the number of

living cells. By measuring the absorbance of the solubilized formazan, we can quantify cell

viability.

Materials:

Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

Test compound (3,4-dimethoxyphenyl substituted pyrrole) dissolved in DMSO

MTT solution (5 mg/mL in sterile PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

Sterile 96-well microtiter plates

Multichannel pipette

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

Cell Seeding (Establishment of Baseline):

Culture cancer cells to ~80% confluency.

Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴

cells/mL.

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

Self-Validation Check: Include wells for "no cell" blanks to measure background

absorbance.
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Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

Compound Treatment (The Experiment):

Prepare a series of dilutions of the test compound in complete medium from a

concentrated stock in DMSO. A typical final concentration range might be 0.1, 1, 10, 50,

and 100 µM.

Self-Validation Check: Include a "vehicle control" (medium with the same percentage of

DMSO used for the highest compound concentration) to ensure the solvent does not affect

cell viability. Also, include an "untreated control" (cells with medium only).

Carefully remove the old medium from the wells and add 100 µL of the medium containing

the various concentrations of the test compound. Each concentration should be tested in

triplicate.

Incubate for 48-72 hours (a duration relevant to the cell line's doubling time).

MTT Addition and Incubation (The Reaction):

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

Incubate for another 3-4 hours at 37°C. During this time, only viable cells will convert the

MTT to formazan crystals.

Causality Insight: The incubation time is critical; too short, and the signal is weak; too long,

and cell death from nutrient depletion can confound the results.

Solubilization and Measurement (Data Acquisition):

After incubation, carefully remove the medium containing MTT. Be cautious not to disturb

the formazan crystals at the bottom of the wells.

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan

crystals.

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
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Read the absorbance at 570 nm using a microplate reader.

Data Analysis (Deriving the Result):

Subtract the average absorbance of the "no cell" blank wells from all other readings.

Calculate the percentage of cell viability for each concentration using the formula: %

Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Plot the % Viability against the logarithm of the compound concentration and use non-

linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Outlook
The 3,4-dimethoxyphenyl substituted pyrrole scaffold is a validated platform for the

development of novel therapeutic agents. The convergence of a biologically active heterocycle

with a pharmacologically privileged substituent has yielded compounds with potent and diverse

activities, particularly in the realm of oncology. The synthetic accessibility of this core allows for

extensive derivatization and optimization of structure-activity relationships.

Future research should focus on several key areas:

Target Deconvolution: For compounds with potent anticancer activity, identifying the specific

molecular targets (e.g., which kinases or proteins they bind to) is crucial for understanding

their mechanism of action and for rational drug design.

Pharmacokinetic Profiling: Moving beyond in vitro studies, comprehensive ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to

assess the drug-like properties of lead compounds.

Expansion to Other Therapeutic Areas: While oncology is a major focus, the promising anti-

inflammatory and neuroprotective data suggest that these scaffolds should be more broadly

explored for treating chronic inflammatory diseases and neurodegeneration.

By leveraging established synthetic routes and robust biological assays, researchers are well-

equipped to continue unlocking the therapeutic potential of this versatile and powerful chemical

class.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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